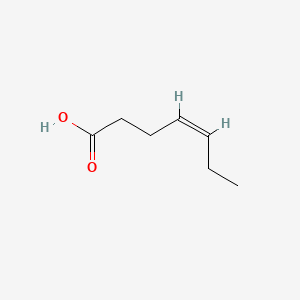

4-Heptenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

41653-95-6 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(Z)-hept-4-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)/b4-3- |

InChI Key |

KFXPOIKSDYRVKS-ARJAWSKDSA-N |

SMILES |

CCC=CCCC(=O)O |

Isomeric SMILES |

CC/C=C\CCC(=O)O |

Canonical SMILES |

CCC=CCCC(=O)O |

Other CAS No. |

41653-95-6 35194-37-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence of (Z)-4-heptenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-4-heptenoic acid is a medium-chain unsaturated fatty acid. Information regarding its natural occurrence is sparse in publicly available scientific literature. This technical guide synthesizes the currently available data on the natural sources of (Z)-4-heptenoic acid and its isomers. Due to the limited specific data on (Z)-4-heptenoic acid, this guide also provides information on closely related compounds and general methodologies for the extraction and analysis of short-chain fatty acids from biological matrices. This document is intended to be a resource for researchers, scientists, and professionals in drug development who are interested in the potential of this and related fatty acids.

Introduction

(Z)-4-heptenoic acid, a monounsaturated fatty acid with the chemical formula C₇H₁₂O₂, belongs to the class of medium-chain fatty acids.[1][2] While the biological roles and natural distribution of many fatty acids are well-documented, specific information on (Z)-4-heptenoic acid is limited. This guide aims to collate the existing knowledge on its natural occurrence, provide detailed experimental protocols for its potential isolation and quantification, and discuss related compounds that may offer insights into its biological significance.

Natural Occurrence of (Z)-4-heptenoic Acid and Related Compounds

Direct evidence for the widespread natural occurrence of (Z)-4-heptenoic acid is not abundant in peer-reviewed literature. However, some sources suggest its presence in animal biofluids.

Table 1: Documented and Putative Natural Sources of (Z)-4-heptenoic Acid and a Related Compound

| Compound Name | Source Organism/Matrix | Method of Identification | Quantitative Data | Reference |

| (Z)-4-heptenoic acid | Animal Urine (unspecified) | Database Entry | Not Available | FooDB, HMDB |

| (Z)-13-methyltetra-4-decenoic acid | Olleya marilimosa (Marine Bacterium) | Spectroscopic Analysis | Not Available | [3] |

Occurrence in Animals

Metabolomics databases like FooDB and the Human Metabolome Database (HMDB) list (Z)-4-heptenoic acid as being detected in animal urine. However, the specific animal species and the concentrations are not provided. Its presence in urine suggests it is a product of metabolic processes, likely related to lipid metabolism.[2]

Occurrence in Microorganisms

While direct evidence for (Z)-4-heptenoic acid production by microorganisms is lacking, a structurally related compound, (Z)-13-methyltetra-4-decenoic acid, has been isolated from the marine bacterium Olleya marilimosa.[3] This fatty acid exhibited antibacterial activity against Gram-positive bacteria by destabilizing the cell membrane.[3] This finding suggests that marine microorganisms may be a promising, yet underexplored, source of novel unsaturated fatty acids, including potentially (Z)-4-heptenoic acid.

Experimental Protocols

Specific experimental protocols for the isolation and quantification of (Z)-4-heptenoic acid are not available in the literature. However, general methods for the analysis of short-chain fatty acids (SCFAs) from biological samples are well-established and can be adapted for this purpose.

Extraction of Short-Chain Fatty Acids from Biological Samples

The following is a general protocol for the extraction of SCFAs from biological matrices such as feces, serum, or culture media.

Materials:

-

Biological sample (e.g., 50 mg of feces, 200 µL of serum)

-

Internal standard solution (e.g., hexanoic acid-d3)

-

0.1 M NaOH

-

Methanol

-

Ethyl acetate

-

1 M HCl

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

1.5 mL Eppendorf tubes

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Sample Preparation:

-

For fecal samples, lyophilize to dryness. Weigh approximately 30-50 mg of the dried sample into a 1.5 mL Eppendorf tube.

-

For serum samples, transfer 200 µL into a 1.5 mL Eppendorf tube.

-

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. This is crucial for accurate quantification.

-

Extraction:

-

Add 1 mL of a methanol/water (1:1 v/v) solution to the sample.

-

Vortex vigorously for 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Acidification: Acidify the extract by adding 50 µL of 1 M HCl. This protonates the fatty acids, making them more soluble in organic solvents.

-

Liquid-Liquid Extraction:

-

Add 1 mL of ethyl acetate to the acidified extract.

-

Vortex for 5 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper organic layer (ethyl acetate) containing the SCFAs.

-

Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

-

-

Drying and Concentration:

-

Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization (optional but recommended for GC-MS): For improved volatility and chromatographic performance, SCFAs are often derivatized. A common method is silylation.

-

To the concentrated extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Heat the mixture at 60°C for 30 minutes.

GC-MS Parameters:

-

Column: A polar capillary column, such as a DB-FFAP or similar, is suitable for fatty acid analysis.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: 10°C/minute to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

-

Data Analysis: Quantification is achieved by creating a calibration curve using standards of (Z)-4-heptenoic acid and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.

Potential Biological Significance and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways in which (Z)-4-heptenoic acid is directly involved. Databases suggest a general role in fatty acid metabolism.[2] The antibacterial activity of the related compound from Olleya marilimosa suggests that unsaturated fatty acids of this type may have roles in microbial interactions and could be explored as potential antimicrobial agents.[3]

Visualizations

Due to the lack of defined signaling pathways for (Z)-4-heptenoic acid, the following diagram illustrates a generalized workflow for the extraction and analysis of short-chain fatty acids from a biological sample, a crucial aspect for researchers in this field.

References

The Biological Role of 4-Heptenoic Acid in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Heptenoic acid, a medium-chain unsaturated fatty acid, is emerging as a molecule of interest in metabolic research. While specific literature on this compound is limited, its structural similarity to other unsaturated fatty acids, particularly the well-studied hypoglycemic agent 4-pentenoic acid, provides a strong basis for understanding its metabolic role. This technical guide synthesizes the current understanding and inferred metabolic pathways of this compound, focusing on its involvement in fatty acid β-oxidation, its potential as an inhibitor of key metabolic enzymes, and its prospective therapeutic applications. This document provides a comprehensive overview, including detailed experimental protocols and signaling pathway diagrams, to facilitate further research in this area.

Introduction

This compound (C7H12O2) is a monounsaturated medium-chain fatty acid.[1][2][3][4][5] Its biological significance is not extensively documented, but based on the metabolism of similar fatty acids, it is predicted to be a substrate for, and a potential modulator of, mitochondrial β-oxidation. The presence of a double bond on an even-numbered carbon (carbon-4) necessitates the involvement of auxiliary enzymes for its complete catabolism, distinguishing its metabolic fate from that of saturated fatty acids.

Analogous to 4-pentenoic acid, which is known to induce hypoglycemia by inhibiting fatty acid oxidation and gluconeogenesis, this compound is hypothesized to possess similar bioactivities.[6][7][8][9] This guide will explore the theoretical metabolic pathway of this compound, its potential enzymatic interactions, and provide detailed experimental frameworks for its investigation.

Metabolic Pathway of this compound

The metabolism of this compound is presumed to occur within the mitochondria via the β-oxidation pathway. However, due to its cis-double bond at position 4, auxiliary enzymes are required for its complete breakdown.

Step 1: Activation In the cytoplasm, this compound is activated to its coenzyme A (CoA) thioester, 4-heptenoyl-CoA, by an acyl-CoA synthetase. This reaction requires ATP.

Step 2: Mitochondrial Transport As a medium-chain fatty acid, 4-heptenoyl-CoA can likely cross the inner mitochondrial membrane independently of the carnitine shuttle, although the involvement of the shuttle cannot be entirely ruled out.

Step 3: β-Oxidation Once in the mitochondrial matrix, 4-heptenoyl-CoA undergoes one cycle of conventional β-oxidation to yield acetyl-CoA and cis-2-pentenoyl-CoA. The subsequent metabolism of cis-2-pentenoyl-CoA requires isomerization.

Step 4: Isomerization The cis-2-pentenoyl-CoA is converted to trans-2-pentenoyl-CoA by the enzyme enoyl-CoA isomerase.

Step 5: Completion of β-Oxidation Trans-2-pentenoyl-CoA is a substrate for the standard β-oxidation pathway, which proceeds to yield another molecule of acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Figure 1: Inferred metabolic pathway of this compound.

Potential Biological Activities

Inhibition of Fatty Acid Oxidation

Based on the actions of 4-pentenoic acid, this compound is a putative inhibitor of fatty acid β-oxidation. This inhibition is likely mediated by one of its metabolites. A potential mechanism involves the formation of a reactive intermediate that can covalently modify and inactivate key enzymes in the β-oxidation spiral.

Hypoglycemic Effects

The inhibition of fatty acid oxidation by this compound would lead to an increased reliance on glucose for energy, potentially resulting in a hypoglycemic state. By limiting the energy derived from fats, the uptake and utilization of glucose by peripheral tissues would be enhanced. Furthermore, the inhibition of hepatic fatty acid oxidation would reduce the provision of ATP and reducing equivalents necessary for gluconeogenesis, further contributing to lower blood glucose levels.

Interaction with Carnitine Metabolism

4-pentenoic acid and its metabolites have been shown to inhibit carnitine acetyltransferase.[10] This enzyme is crucial for buffering the acetyl-CoA/CoA ratio in the mitochondria. Inhibition of this enzyme by a metabolite of this compound could lead to an accumulation of acetyl-CoA, which in turn can inhibit pyruvate dehydrogenase and other enzymes, thereby disrupting glucose metabolism. Palmitoyl-CoA has been shown to be a direct mixed-model inhibitor of carnitine acetyltransferase.[11]

Figure 2: Postulated biological effects of this compound.

Quantitative Data

Table 1: Hypothetical Kinetic Parameters of Enzymes in this compound Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| Acyl-CoA Synthetase | This compound | 50 - 150 | 100 - 300 |

| Enoyl-CoA Isomerase | cis-2-Pentenoyl-CoA | 20 - 80 | 500 - 1500 |

| Medium-Chain Acyl-CoA Dehydrogenase | 4-Heptenoyl-CoA | 10 - 50 | 200 - 600 |

Table 2: Hypothetical Inhibitory Effects of a this compound Metabolite

| Enzyme | Inhibitor | IC50 (µM) | Type of Inhibition |

| Carnitine Acetyltransferase | 4-Heptenoyl-CoA Metabolite | 10 - 100 | Irreversible |

| Medium-Chain Acyl-CoA Dehydrogenase | 4-Heptenoyl-CoA Metabolite | 5 - 50 | Mechanism-based |

| 3-Ketoacyl-CoA Thiolase | 4-Heptenoyl-CoA Metabolite | 20 - 150 | Reversible |

Experimental Protocols

The following are detailed protocols that can be adapted for the study of this compound metabolism.

Synthesis of 4-Heptenoyl-CoA

Objective: To synthesize 4-heptenoyl-CoA for use as a substrate in enzymatic assays.

Materials:

-

This compound

-

Coenzyme A (CoA)

-

Acyl-CoA synthetase (commercially available or purified)

-

ATP

-

MgCl2

-

Potassium phosphate buffer (pH 7.4)

-

HPLC system for purification and analysis

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 10 mM ATP, 10 mM MgCl2, 1 mM CoA, and 0.5 mM this compound.

-

Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1 mg/mL.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Monitor the formation of 4-heptenoyl-CoA by reverse-phase HPLC.

-

Purify the 4-heptenoyl-CoA from the reaction mixture using solid-phase extraction or preparative HPLC.[12][13][14][15]

-

Confirm the identity and purity of the product by mass spectrometry.

References

- 1. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 2. GC-MS Based Plasma Metabolomics for Identification of Candidate Biomarkers for Hepatocellular Carcinoma in Egyptian Cohort | PLOS One [journals.plos.org]

- 3. Mechanisms of inhibition of fatty acid oxidation by pent-4-enoic acid: evidence against the coenzyme A-depletion hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Assay development and experimental guides – UCLA Mitochondrial Metabolism and Bioenergetics Laboratory [mitometabolismlab.org]

- 6. Studies of the mechanism of the hypoglycemic action of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Inhibition of medium-chain fatty acid beta-oxidation in vitro by valproic acid and its unsaturated metabolite, 2-n-propyl-4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial fatty acid synthesis and respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Obesity and lipid stress inhibit carnitine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Heptenoic Acid: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-heptenoic acid, a medium-chain unsaturated fatty acid. While a singular "discovery" event for this compound is not documented, this guide traces its probable emergence within the broader historical context of unsaturated fatty acid research. This document details the physicochemical properties of this compound and presents a representative synthetic protocol. The information is intended to serve as a foundational resource for researchers in organic chemistry, biochemistry, and drug development who may be interested in this and related aliphatic compounds.

Introduction

The study of fatty acids has been a cornerstone of organic chemistry and biochemistry since the pioneering work of Michel Eugène Chevreul in the early 19th century on the chemical nature of fats and saponification. The broader class of "heptenoic acid" first appeared in the chemical literature in the 1880s. [cite: ] this compound (C7H12O2), a monounsaturated fatty acid, is one of several positional isomers of heptenoic acid. Its history is intertwined with the systematic investigation of unsaturated carboxylic acids, rather than a distinct discovery narrative. This guide focuses on the synthesis, characterization, and known properties of this compound.

Physicochemical Properties

This compound is a liquid at room temperature with properties characteristic of a medium-chain fatty acid. The following table summarizes its key physicochemical data, compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C7H12O2 | PubChem |

| Molecular Weight | 128.17 g/mol | PubChem[1] |

| CAS Number | 35194-37-7 | PubChem[1] |

| IUPAC Name | hept-4-enoic acid | PubChem[1] |

| Boiling Point | 139-141 °C at 25 mmHg | PrepChem.com |

| Computed XLogP3 | 1.5 | PubChem[1] |

| Computed Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Computed Rotatable Bond Count | 4 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Historical Context and Discovery

The "discovery" of this compound is not attributed to a specific individual or a single publication. Instead, its existence and properties were likely first established as part of the broader systematic study of organic acids in the late 19th and early 20th centuries. The term "heptenoic acid" is recorded as early as 1889. The detailed characterization and synthesis of specific isomers such as this compound would have followed the development of more advanced synthetic and analytical techniques in organic chemistry.

The timeline below provides a general historical context for the emergence of knowledge about unsaturated fatty acids:

Figure 1: A simplified timeline illustrating the historical context of unsaturated fatty acid research leading to the characterization of compounds like this compound.

Experimental Protocols: Synthesis of this compound

While the original synthesis of this compound is not well-documented, a representative modern synthetic approach can be derived from established organic chemistry methodologies. A common strategy for the synthesis of unsaturated carboxylic acids involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation.

A Representative Synthesis Workflow:

Figure 2: A workflow diagram for a representative malonic ester synthesis of this compound.

Detailed Methodology (Hypothetical Protocol based on Standard Procedures):

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (EtOH)

-

1-bromo-2-butene

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at room temperature with stirring. The reaction is typically stirred for one hour to ensure complete formation of the malonic ester enolate.

-

Alkylation: To the solution of the enolate, add 1-bromo-2-butene dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 4-6 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Saponification: After the alkylation is complete, the reaction mixture is cooled to room temperature. A solution of sodium hydroxide in water is added, and the mixture is heated to reflux for several hours to hydrolyze the ester groups.

-

Acidification and Decarboxylation: The reaction mixture is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is acidic (pH ~1-2). The acidified mixture is then heated to a gentle reflux to effect decarboxylation, which is usually accompanied by the evolution of carbon dioxide gas.

-

Workup and Purification: After cooling, the aqueous mixture is extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can then be purified by distillation under reduced pressure.

Expected Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would confirm the carbon skeleton and the position of the double bond.

-

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

Biological Activity and Potential Applications

To date, there is limited specific research on the biological activities of this compound itself. As a medium-chain unsaturated fatty acid, it would be expected to be metabolized through standard fatty acid pathways. There are no known signaling pathways specifically modulated by this compound. Its potential applications would likely be as a building block in organic synthesis for the preparation of more complex molecules, or potentially in the formulation of specialized lipids or surfactants.

Conclusion

This compound, while not having a storied history of a singular discovery, represents a fundamental building block in the vast landscape of organic chemistry. Its synthesis can be readily achieved through established methodologies, and its properties are well-characterized. This technical guide provides a concise yet comprehensive overview for researchers who may wish to synthesize or utilize this compound in their work. Future research could explore potential unique biological activities or applications of this and other less common unsaturated fatty acids.

References

physical and chemical properties of 4-heptenoic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Heptenoic Acid

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental methodologies, and presents a logical workflow for its synthesis and purification.

Core Physical and Chemical Properties

This compound, a medium-chain unsaturated fatty acid, exists as two geometric isomers: (4E)-hept-4-enoic acid (trans) and (4Z)-hept-4-enoic acid (cis).[1][2] Its properties are crucial for understanding its reactivity, solubility, and potential applications in chemical synthesis and biological systems.

Data Presentation: Quantitative Properties

The following table summarizes the key . It is important to note that many of the available data points are estimated values.

| Property | Value | Isomer | Source / Notes |

| Molecular Formula | C₇H₁₂O₂ | Both | [1][3] |

| Molecular Weight | 128.17 g/mol | Both | [3] |

| CAS Number | 35194-37-7 | Unspecified | [1] |

| 51193-78-3 | (E)-isomer | [4] | |

| 41653-95-6 | (Z)-isomer | [2] | |

| IUPAC Name | hept-4-enoic acid | Unspecified | [3] |

| (4E)-hept-4-enoic acid | (E)-isomer | [5] | |

| (4Z)-hept-4-enoic acid | (Z)-isomer | [1] | |

| Boiling Point | 221.9 °C | (E)- & (Z)- | [2][4] Estimated at 760 mm Hg |

| Density | 0.968 g/cm³ | (E)-isomer | [5] |

| Water Solubility | 2389 mg/L at 25 °C | (E)- & (Z)- | [2][4][6] Estimated |

| pKa (Strongest Acidic) | ~5.05 | Unspecified | [1] Estimated (ChemAxon) |

| logP (o/w) | 2.050 | (E)- & (Z)- | [2][4][6] Estimated |

| Flash Point | 119.3 °C (247 °F) | (E)- & (Z)- | [2][4] Estimated, TCC |

| Polar Surface Area | 37.3 Ų | Unspecified | [1][3] |

| Refractivity | 36.79 m³·mol⁻¹ | Unspecified | [1] |

Chemical Characteristics and Reactivity

This compound is classified as a medium-chain fatty acid, characterized by a seven-carbon aliphatic tail with a terminal carboxylic acid group.[1][6] The presence of a carbon-carbon double bond at the C4 position makes it an unsaturated fatty acid.[1] This double bond is the primary site for reactions such as hydrogenation, halogenation, and oxidation. The carboxylic acid functional group allows for typical reactions like esterification, amide formation, and reduction to the corresponding alcohol.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals. However, a plausible and common synthetic route involves the oxidation of the corresponding alcohol, (E)-4-heptenol.[5] The following protocol is a generalized procedure based on standard organic chemistry techniques for the oxidation of a primary alcohol to a carboxylic acid.

Synthesis of (E)-4-Heptenoic Acid via Oxidation of (E)-4-Heptenol

Objective: To synthesize (E)-4-heptenoic acid by oxidizing (E)-4-heptenol using a chromium-based reagent like Jones reagent (CrO₃ in aqueous sulfuric acid and acetone).

Materials:

-

(E)-4-heptenol

-

Jones Reagent (prepared from CrO₃, H₂SO₄, and water)

-

Acetone, reagent grade

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

2M Hydrochloric acid

Procedure:

-

Reaction Setup: A solution of (E)-4-heptenol in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice-water bath.

-

Oxidation: Jones reagent is added dropwise from the addition funnel to the stirred solution. The temperature is maintained below 20°C during the addition. The reaction progress is monitored by the color change from orange/red to green and can be confirmed by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, the excess oxidant is quenched by the addition of a small amount of isopropanol until the orange color disappears completely.

-

Workup and Extraction: The acetone is removed under reduced pressure. The remaining aqueous residue is diluted with water and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt. The aqueous layer is then separated and acidified with 2M hydrochloric acid to precipitate the this compound.

-

Isolation: The acidified aqueous layer is extracted again with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.

-

Final Product: The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[7]

Mandatory Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the experimental protocol.

Caption: A logical workflow for the synthesis and purification of this compound.

References

- 1. Showing Compound this compound (FDB011953) - FooDB [foodb.ca]

- 2. (Z)-4-heptenoic acid, 41653-95-6 [thegoodscentscompany.com]

- 3. This compound | C7H12O2 | CID 3016291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-4-heptenoic acid, 51193-78-3 [thegoodscentscompany.com]

- 5. (E)-hept-4-enoic acid [chembk.com]

- 6. hmdb.ca [hmdb.ca]

- 7. Heptenoic acid | C7H12O2 | CID 29373 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Heptenoic Acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Heptenoic acid, covering its fundamental chemical properties, synonyms, and CAS numbers. It further delves into a detailed experimental protocol for its synthesis and explores its biological relevance, particularly through the pro-angiogenic activities of its derivative, 4-Hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone. This document also includes protocols for key in vitro assays relevant to angiogenesis research and visualizes complex biological pathways and experimental workflows using Graphviz diagrams.

Chemical Identity and Properties

This compound is a medium-chain unsaturated fatty acid. For clarity in research and chemical procurement, its various identifiers are listed below.

Synonyms:

CAS Numbers:

The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [2][] |

| Molecular Weight | 128.17 g/mol | [2][] |

| Boiling Point | 222 °C | --INVALID-LINK-- |

| Flash Point | 119 °C | --INVALID-LINK-- |

| Density | 0.968 g/cm³ | --INVALID-LINK-- |

| logP (o/w) | 1.5 | --INVALID-LINK-- |

Experimental Protocols

Synthesis of (E)-4-Heptenoic Acid

A common method for the preparation of (E)-4-Heptenoic acid involves a two-step process starting from an allyl halide.[1] The first step is the formation of (E)-4-heptenol via a Grignard reaction, followed by its oxidation to the carboxylic acid.

Step 1: Synthesis of (E)-4-heptenol via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add magnesium turnings. Slowly add a solution of allyl bromide in anhydrous diethyl ether to initiate the formation of the Grignard reagent (allylmagnesium bromide). Maintain a gentle reflux by controlling the addition rate.

-

Reaction with Butyraldehyde: Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath. Add a solution of butyraldehyde in anhydrous diethyl ether dropwise via the dropping funnel.

-

Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (E)-4-heptenol. Purify by distillation.

Step 2: Oxidation of (E)-4-heptenol to (E)-4-Heptenoic Acid

-

Oxidation: In a flask equipped with a magnetic stirrer, dissolve the purified (E)-4-heptenol in acetone. Cool the solution in an ice bath. Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise, maintaining the temperature below 10°C. The color of the reaction mixture will change from orange to green.

-

Work-up: Once the oxidation is complete (monitored by TLC), add isopropanol to quench any excess oxidizing agent. Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude (E)-4-Heptenoic acid. Further purification can be achieved by distillation under reduced pressure.

In Vitro Angiogenesis Assays

The following protocols are standard methods to assess the pro-angiogenic potential of compounds like HOHA-lactone, a derivative of this compound.

This assay measures two-dimensional cell migration.

-

Cell Seeding: Plate endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 24-well plate and culture until a confluent monolayer is formed.

-

Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh culture medium containing the test compound (e.g., HOHA-lactone) at various concentrations. A vehicle control should be included.

-

Imaging: Immediately after adding the treatment, capture images of the scratch at designated points (time 0).

-

Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same locations at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.

-

Analysis: Measure the width of the scratch at different time points for each condition. The rate of wound closure is indicative of cell migration.

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.

-

Plate Coating: Thaw a basement membrane matrix (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with the matrix and allow it to solidify at 37°C for 30-60 minutes.

-

Cell Suspension: Prepare a suspension of endothelial cells in a medium containing the test compound or vehicle control.

-

Seeding: Carefully seed the cell suspension onto the solidified matrix.

-

Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.

-

Imaging: Visualize the formation of tube-like structures using a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using imaging software.

Biological Significance and Signaling Pathways

While this compound itself is a fatty acid involved in lipid metabolism, its derivative, 4-Hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone, has been shown to induce angiogenesis. This process is critical in both normal physiological processes like wound healing and in pathological conditions such as tumor growth. HOHA-lactone exerts its pro-angiogenic effects through multiple mechanisms, including the induction of Vascular Endothelial Growth Factor (VEGF) secretion.

HOHA-Lactone Induced Angiogenesis Signaling Pathway

HOHA-lactone treatment of retinal pigmented epithelial (RPE) cells leads to an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione (GSH). This oxidative stress stimulates the secretion of VEGF from the RPE cells. The secreted VEGF then acts on endothelial cells, such as HUVECs, to promote angiogenesis. The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a downstream signaling cascade that ultimately leads to cell proliferation, migration, and the formation of new blood vessels.

Caption: HOHA-Lactone induced VEGF-dependent angiogenesis pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the key experimental protocols described in this guide.

Caption: Workflow for the Wound Healing (Scratch) Assay.

Caption: Workflow for the Endothelial Cell Tube Formation Assay.

References

The Enigmatic Role of 4-Heptenoic Acid in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Heptenoic acid, a medium-chain unsaturated fatty acid, remains a molecule of significant interest yet limited direct research within the complex landscape of fatty acid metabolism.[1][2] While extensive data on its specific metabolic functions are scarce, its structural characteristics suggest a potential role in cellular energy homeostasis and signaling. This technical guide consolidates the current understanding, draws parallels from structurally similar fatty acids, and provides a framework for future investigation into the precise role of this compound. We present hypothesized metabolic pathways, detail relevant experimental protocols for its study, and offer visualizations to guide further research in this underexplored area.

Introduction: The Current Landscape of this compound Research

This compound is classified as a medium-chain fatty acid, containing a seven-carbon chain with a double bond at the fourth carbon.[1][2] Its presence has been noted in various biological contexts, though a comprehensive body of literature detailing its specific role in fatty acid metabolism is notably limited.[1] This guide aims to bridge this knowledge gap by providing a theoretical framework based on established principles of fatty acid metabolism and the known functions of analogous molecules.

Hypothesized Role of this compound in Fatty Acid Metabolism

Given its structure, this compound is presumed to undergo mitochondrial beta-oxidation, the primary catabolic pathway for fatty acids.[3] However, its unsaturated nature at the fourth carbon suggests a metabolic route that requires additional enzymatic steps compared to saturated fatty acids.

Predicted Beta-Oxidation Pathway

The beta-oxidation of this compound would likely proceed through the following steps, which are typical for unsaturated fatty acids with a double bond at an even-numbered carbon.

Caption: Predicted beta-oxidation pathway of this compound.

Potential for Metabolic Inhibition

Structurally similar molecules, such as 4-pentenoic acid, are known inhibitors of fatty acid beta-oxidation.[4][5] It is plausible that this compound could exert similar inhibitory effects. The proposed mechanism involves the formation of a reactive metabolite that sequesters essential coenzymes like Coenzyme A (CoA) and carnitine, or directly inhibits key enzymes in the beta-oxidation spiral.

Caption: Hypothetical inhibitory mechanism of this compound on fatty acid oxidation.

Quantitative Data Summary

Direct quantitative data on the metabolic effects of this compound are conspicuously absent in the current scientific literature. The table below is structured to accommodate future findings.

| Parameter | Cell/Tissue Type | Concentration of this compound | Observed Effect | Reference |

| Fatty Acid Oxidation Rate | - | - | - | - |

| ATP Production | - | - | - | - |

| Mitochondrial Respiration | - | - | - | - |

| Key Enzyme Activity (e.g., CPT1) | - | - | - | - |

| Metabolite Levels (e.g., Acetyl-CoA) | - | - | - | - |

Note: The lack of data highlights a critical gap in the understanding of this molecule and underscores the need for foundational research.

Experimental Protocols for Investigation

To elucidate the role of this compound, a systematic experimental approach is required. Below are detailed protocols adapted from established methodologies for studying fatty acid metabolism.

General Experimental Workflow

The following workflow provides a comprehensive strategy for characterizing the metabolic impact of this compound.

Caption: A general experimental workflow to study this compound's metabolic effects.

Detailed Protocol: In Vitro Fatty Acid Oxidation Assay

This protocol details a common method to measure the rate of fatty acid oxidation in cultured cells treated with a test compound like this compound.

Objective: To quantify the effect of this compound on the rate of mitochondrial beta-oxidation of a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid).

Materials:

-

Cell line of interest (e.g., HepG2 human hepatoma cells)

-

Cell culture medium (e.g., DMEM) and supplements

-

This compound

-

[1-¹⁴C]palmitic acid

-

Bovine serum albumin (BSA), fatty acid-free

-

Seahorse XF Palmitate-BSA FAO Substrate

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well plate) at a density that will result in a confluent monolayer on the day of the assay.

-

Preparation of Fatty Acid Substrate: Prepare a stock solution of [1-¹⁴C]palmitic acid complexed to fatty acid-free BSA in serum-free medium.

-

Cell Treatment:

-

On the day of the assay, wash the cells with phosphate-buffered saline (PBS).

-

Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) in serum-free medium for a predetermined time (e.g., 1-4 hours).

-

-

Initiation of Oxidation Assay:

-

Remove the pre-incubation medium.

-

Add the [1-¹⁴C]palmitic acid-BSA medium to each well.

-

Seal the plate with a multi-well plate sealer.

-

Place a small filter paper disc soaked in a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide) in a center well or suspended above the medium in each well to capture the ¹⁴CO₂ produced.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-3 hours).

-

Termination and Measurement:

-

Stop the reaction by adding an acid (e.g., perchloric acid) to the medium to release all dissolved CO₂.

-

Carefully remove the filter paper discs and place them into scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

-

-

Data Analysis:

-

Normalize the CPM values to the amount of protein in each well (determined by a separate protein assay like BCA).

-

Calculate the rate of fatty acid oxidation and compare the rates between control and this compound-treated groups.

-

Conclusion and Future Directions

The role of this compound in fatty acid metabolism is an area ripe for investigation. While direct evidence is currently lacking, its chemical structure provides a basis for hypothesizing its involvement in mitochondrial beta-oxidation, with a potential for metabolic modulation. The experimental frameworks provided in this guide offer a clear path forward for researchers to systematically unravel the precise functions of this enigmatic fatty acid. Future studies should focus on performing the foundational biochemical and cell-based assays outlined herein to establish a quantitative understanding of its metabolic impact. Such research will be crucial for determining its potential relevance in health and disease, and for exploring any therapeutic applications it may hold.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Showing Compound this compound (FDB011953) - FooDB [foodb.ca]

- 3. Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload | PLOS Computational Biology [journals.plos.org]

- 4. Inhibition of medium-chain fatty acid beta-oxidation in vitro by valproic acid and its unsaturated metabolite, 2-n-propyl-4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of 4-pentenoic acid on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Heptenoic Acid: A Potential Biomarker in Metabolic Studies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Heptenoic acid is a medium-chain unsaturated fatty acid that has emerged as a molecule of interest in the field of metabolomics. While not as extensively studied as other fatty acids, its unique structure as an odd-chain unsaturated fatty acid suggests potential involvement in specific metabolic pathways that could be relevant to various physiological and pathological states. This technical guide provides a comprehensive overview of this compound, its putative metabolic pathways, analytical methodologies for its quantification, and its potential as a biomarker in metabolic research and drug development.

Putative Metabolic Pathways of this compound

The metabolic fate of this compound is not yet fully elucidated. However, based on the established principles of fatty acid metabolism, a putative pathway can be proposed. As a monounsaturated fatty acid with an odd number of carbon atoms, its breakdown is expected to proceed via a modified beta-oxidation pathway.

The beta-oxidation of unsaturated fatty acids requires additional enzymes to handle the double bond. For this compound, with a cis-double bond at the fourth carbon, an isomerase would be required to convert it to a trans-intermediate that can be processed by the standard beta-oxidation enzymes. The final cycle of beta-oxidation would yield one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, highlighting a potential anaplerotic role for this fatty acid.

dot

The origin of this compound in humans is not definitively known. It could be of dietary origin, or it may be a metabolite produced by the gut microbiome. The gut microbiota is known to produce a vast array of metabolites, including various fatty acids, that can influence host metabolism. Further research is needed to confirm the biosynthetic origins of this compound.

This compound as a Potential Biomarker

While research is still in its early stages, the unique metabolic properties of this compound make it a candidate biomarker for certain metabolic conditions. Its role as an odd-chain fatty acid could be particularly relevant in the context of fatty acid oxidation disorders. However, to date, no specific studies have provided quantitative data linking this compound levels to any metabolic disease. The tables below are presented as templates for future studies, as no quantitative data from comparative metabolic studies are currently available in the public domain.

Table 1: Hypothetical Plasma Concentrations of this compound in Metabolic Health and Disease

| Condition | Mean Concentration (μM) | Standard Deviation (μM) | p-value |

| Healthy Controls | Data Not Available | Data Not Available | N/A |

| Type 2 Diabetes | Data Not Available | Data Not Available | Data Not Available |

| Non-alcoholic Fatty Liver Disease (NAFLD) | Data Not Available | Data Not Available | Data Not Available |

| Fatty Acid Oxidation Disorder | Data Not Available | Data Not Available | Data Not Available |

Table 2: Hypothetical Urinary Excretion of this compound in Metabolic Health and Disease

| Condition | Mean Excretion (μmol/24h) | Standard Deviation (μmol/24h) | p-value |

| Healthy Controls | Data Not Available | Data Not Available | N/A |

| Type 2 Diabetes | Data Not Available | Data Not Available | Data Not Available |

| Non-alcoholic Fatty Liver Disease (NAFLD) | Data Not Available | Data Not Available | Data Not Available |

| Gut Dysbiosis | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols for the Quantification of this compound

Accurate and precise quantification of this compound in biological matrices is essential for its evaluation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable analytical platforms for this purpose.

Experimental Workflow: Quantification of this compound

dot

Endogenous Sources of 4-Heptenoic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the endogenous sources of 4-heptenoic acid in mammals. This medium-chain unsaturated fatty acid has been identified as a product of mammalian metabolism, with potential implications for various physiological and pathological processes. This document details the two primary hypothesized biosynthetic pathways: peroxisomal β-oxidation of longer-chain unsaturated fatty acids and production by the gut microbiota. While direct quantitative data on endogenous this compound levels remain scarce in publicly available literature, this guide synthesizes the existing knowledge on the biochemical pathways and provides detailed experimental protocols for its detection and metabolic tracing. The included diagrams and structured data tables are intended to serve as a valuable resource for researchers investigating the roles of this compound in health and disease.

Introduction

This compound is a seven-carbon unsaturated fatty acid belonging to the class of medium-chain fatty acids (MCFAs). While the physiological roles of short-chain fatty acids (SCFAs) and long-chain fatty acids (LCFAs) are well-documented, the significance of endogenous unsaturated MCFAs like this compound is an emerging area of research. Understanding the origins of this molecule is the first step toward elucidating its function in mammalian biology. This guide explores the two principal proposed endogenous sources: host-cell metabolism and microbial biosynthesis.

Biosynthetic Pathways of this compound

Current evidence suggests two main pathways for the endogenous production of this compound in mammals:

Peroxisomal β-Oxidation of Unsaturated Fatty Acids

Peroxisomes are cellular organelles responsible for the β-oxidation of very long-chain fatty acids and certain polyunsaturated fatty acids that are not efficiently metabolized by mitochondria. The β-oxidation of unsaturated fatty acids, such as the essential fatty acid linoleic acid (C18:2), involves a series of enzymatic steps that shorten the carbon chain. This process can result in the formation of shorter unsaturated fatty acids. For instance, the degradation of linoleic acid in peroxisomes has been shown to produce various intermediates[1][2]. It is hypothesized that incomplete β-oxidation of linoleic acid or other similar polyunsaturated fatty acids within the peroxisome can yield this compound as a metabolic byproduct.

Logical Flow of Peroxisomal β-Oxidation Leading to this compound:

Caption: Proposed pathway for this compound synthesis via peroxisomal β-oxidation.

Gut Microbiota Metabolism

The mammalian gut harbors a complex ecosystem of microorganisms that play a crucial role in metabolism, including the breakdown of dietary fibers and the synthesis of various metabolites. Gut bacteria are known to produce a wide array of organic acids, including short-chain and medium-chain fatty acids. Several bacterial species within the gut, such as those from the genus Bacteroides, are involved in the metabolism of dietary fatty acids like linoleic acid, producing a variety of metabolites[3][4][5][6]. It is plausible that specific gut microbial species possess the enzymatic machinery to synthesize this compound from dietary precursors or through their own de novo fatty acid synthesis pathways.

Conceptual Workflow of Gut Microbiota Production of this compound:

Caption: Conceptual workflow of this compound production by gut microbiota.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data on the concentrations of this compound in mammalian tissues or plasma, nor on its production rates from either peroxisomal or microbial sources. This represents a significant knowledge gap and a promising area for future research. The experimental protocols outlined in the subsequent sections provide a framework for generating such crucial quantitative data.

Table 1: Summary of Potential Endogenous Sources of this compound

| Source | Proposed Precursor(s) | Key Enzymes/Processes | Cellular/Anatomical Location |

| Host Metabolism | Polyunsaturated fatty acids (e.g., Linoleic Acid) | Peroxisomal β-oxidation enzymes (Acyl-CoA oxidases, enoyl-CoA hydratases, etc.) | Peroxisomes (primarily in liver and kidney) |

| Gut Microbiota | Dietary fibers, dietary unsaturated fatty acids | Bacterial fatty acid synthesis and modification enzymes | Gut lumen |

Experimental Protocols

The following protocols are adapted from established methods for the analysis of short- and medium-chain fatty acids and can be optimized for the specific detection and quantification of this compound.

Quantification of this compound in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction, derivatization, and analysis of this compound from biological matrices such as plasma, tissue homogenates, or fecal samples.

Experimental Workflow for GC-MS Analysis:

Caption: Workflow for the quantification of this compound by GC-MS.

Methodology:

-

Sample Preparation and Extraction:

-

To 100 µL of plasma, 100 mg of homogenized tissue, or 50 mg of lyophilized feces, add a known amount of an appropriate internal standard (e.g., deuterated this compound).

-

Acidify the sample with 10 µL of 6M HCl.

-

Perform liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing vigorously for 2 minutes, and centrifuging at 10,000 x g for 10 minutes.

-

Carefully transfer the organic (upper) layer to a clean vial. Repeat the extraction step and combine the organic phases.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization (Silylation):

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Seal the vial and heat at 60°C for 30 minutes.

-

After cooling to room temperature, the sample is ready for injection.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a suitable capillary column for fatty acid analysis (e.g., DB-225ms).

-

Oven Program: Start at 50°C, hold for 1 minute, ramp to 220°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions of the silylated this compound and the internal standard.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

In Vivo Stable Isotope Tracing of this compound Metabolism

This protocol outlines a general approach to trace the endogenous production of this compound using stable isotope-labeled precursors.

Experimental Design for Stable Isotope Tracing:

Caption: Experimental design for in vivo stable isotope tracing of this compound.

Methodology:

-

Animal Model and Tracer Administration:

-

Sample Collection:

-

At various time points after tracer administration, collect blood, liver tissue, and intestinal contents.

-

Immediately quench metabolic activity by snap-freezing samples in liquid nitrogen.

-

-

Metabolite Extraction and Analysis:

-

Extract fatty acids from the collected samples as described in Protocol 4.1.

-

Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify the incorporation of the stable isotope into this compound.

-

-

Data Analysis:

-

Determine the isotopic enrichment in the this compound pool over time.

-

This data can be used to infer the contribution of the administered precursor to the endogenous this compound pool and to model its metabolic flux.

-

Conclusion and Future Directions

The endogenous production of this compound in mammals is a nascent field of study with two primary hypothesized sources: peroxisomal β-oxidation of polyunsaturated fatty acids and synthesis by the gut microbiota. This technical guide has provided a framework for understanding these potential pathways and has offered detailed experimental protocols for the investigation of this intriguing metabolite. A critical next step for the research community is to generate quantitative data on the levels of this compound in various physiological and disease states. Furthermore, elucidating the specific enzymes and microbial species responsible for its synthesis will be paramount. Such knowledge will pave the way for a deeper understanding of the biological roles of this compound and its potential as a biomarker or therapeutic target.

References

- 1. Identification of intermediates in the peroxisomal beta-oxidation of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Metabolism of Linoleic Acid by Human Gut Bacteria: Different Routes for Biosynthesis of Conjugated Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Insights into gut microbiota metabolism of dietary lipids: the case of linoleic acid - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. ukisotope.com [ukisotope.com]

- 8. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 9. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Synthesis of 4-Heptenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 4-heptenoic acid, a medium-chain unsaturated fatty acid. While direct experimental evidence for the complete pathway is limited, this document consolidates current knowledge of fatty acid biosynthesis to present a plausible route, alongside relevant experimental protocols and potential quantitative data. This guide is intended to serve as a foundational resource for researchers investigating the production of novel fatty acids and for professionals in drug development exploring new metabolic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur through a modification of the well-established de novo fatty acid synthesis (FAS) pathway. The production of this specific seven-carbon unsaturated fatty acid likely involves three key stages: initiation with an odd-chain primer, controlled chain elongation and termination, and finally, desaturation at a specific position.

-

Initiation with Propionyl-CoA: Unlike the synthesis of even-chain fatty acids which starts with acetyl-CoA, the biosynthesis of the seven-carbon backbone of heptenoic acid is proposed to initiate with propionyl-CoA, a three-carbon molecule.[1][2][3] This is a known mechanism for the production of other odd-chain fatty acids in various organisms.[4] Propionyl-CoA is condensed with malonyl-ACP to form a five-carbon intermediate, β-ketovaleryl-ACP.

-

Chain Elongation and Termination: The standard FAS cycle then proceeds with one round of elongation, adding a two-carbon unit from malonyl-CoA to produce a seven-carbon acyl-ACP intermediate. The key to producing a medium-chain fatty acid of a specific length is the premature termination of the elongation cycles. This is accomplished by a specific acyl-ACP thioesterase (often of the FatB family), which hydrolyzes the thioester bond between the acyl chain and the acyl carrier protein (ACP), releasing the free fatty acid.[5] For the synthesis of heptanoic acid, a hypothetical thioesterase with specificity for a C7-ACP substrate would be required.

-

Desaturation to this compound: The final step is the introduction of a double bond at the fourth carbon position (Δ4) of the saturated heptanoyl-ACP or free heptanoic acid. This reaction is catalyzed by a Δ4-fatty acid desaturase .[6][7] While these enzymes are most commonly associated with the biosynthesis of long-chain polyunsaturated fatty acids, it is plausible that an enzyme with broader substrate specificity or a yet-to-be-discovered Δ4-desaturase could act on a C7 substrate.[8]

The proposed pathway is visualized in the following diagram:

Quantitative Data

| Parameter | Organism/System | Value/Range | Reference/Comment |

| Precursor Supply | |||

| Propionyl-CoA Concentration | E. coli (engineered) | Not directly measured, but supplementation with propionate (e.g., 1-5 g/L) is common for odd-chain fatty acid production. | [3] |

| Enzyme Kinetics (Analogous) | |||

| Acyl-ACP Thioesterase (C8-C14 specific) | Cuphea palustris | Varies significantly with substrate chain length. | |

| Δ6-Desaturase Activity | S. cerevisiae (recombinant) | Product formation can be measured in nmol/min/mg protein. | [9] |

| Product Titer (Analogous) | |||

| Odd-Chain Fatty Acid Titer | Schizochytrium sp. (engineered) | Up to 6.82 g/L | [4] |

| Medium-Chain Fatty Acid Titer | E. coli (engineered) | Titers can range from mg/L to several g/L depending on the specific fatty acid and engineering strategy. | [10] |

Experimental Protocols

The following are detailed methodologies for the key enzymatic assays required to validate the proposed biosynthetic pathway of this compound.

Protocol 1: Acyl-ACP Thioesterase Activity Assay

This protocol is designed to determine the substrate specificity of a putative C7-acyl-ACP thioesterase.

1. Preparation of Acyl-ACP Substrates:

- Synthesize radiolabeled [1-¹⁴C]heptanoyl-ACP using acyl-ACP synthetase.

- Prepare a range of other radiolabeled acyl-ACPs (e.g., C6, C8, C10, C12, C14, C16, C18:1) to determine specificity.

2. Enzyme Assay:

- Prepare a reaction mixture containing:

- 50 mM Tris-HCl buffer (pH 7.5)

- 10 mM MgCl₂

- 1 mM DTT

- 0.1% Triton X-100

- Purified candidate thioesterase enzyme (e.g., 1-10 µg)

- Initiate the reaction by adding 10 µM of the [1-¹⁴C]acyl-ACP substrate.

- Incubate at 30°C for 10-30 minutes.

- Stop the reaction by adding an equal volume of 1 M formic acid.

3. Product Extraction and Analysis:

- Extract the released free fatty acids with n-hexane.

- Separate the fatty acids using thin-layer chromatography (TLC) on a silica gel plate with a solvent system of hexane:diethyl ether:acetic acid (70:30:1, v/v/v).

- Visualize and quantify the radiolabeled fatty acid product using a phosphorimager or by scraping the corresponding band and performing liquid scintillation counting.

Protocol 2: Δ4-Fatty Acid Desaturase Activity Assay

This protocol is adapted for determining the activity of a Δ4-desaturase on a C7 substrate, typically performed in a heterologous expression system like Saccharomyces cerevisiae.[9]

1. Heterologous Expression:

- Clone the candidate Δ4-desaturase gene into a yeast expression vector (e.g., pYES2).

- Transform the expression vector into a suitable S. cerevisiae strain.

- Grow the yeast culture in appropriate selection media and induce protein expression with galactose.

2. Substrate Feeding:

- Supplement the yeast culture with a known concentration (e.g., 0.5 mM) of heptanoic acid or a stable isotope-labeled version (e.g., [¹³C₇]-heptanoic acid).

- Incubate the culture for 24-48 hours to allow for substrate uptake and conversion.

3. Fatty Acid Analysis by GC-MS:

- Harvest the yeast cells by centrifugation.

- Perform a total lipid extraction using a modified Folch method (chloroform:methanol, 2:1 v/v).[11]

- Transesterify the fatty acids to fatty acid methyl esters (FAMEs) by incubating the lipid extract with 1% sulfuric acid in methanol at 80°C for 1 hour.[12]

- Extract the FAMEs with hexane and analyze by Gas Chromatography-Mass Spectrometry (GC-MS).[13]

- Identify the this compound methyl ester peak by its retention time and mass spectrum, and quantify it by comparing its peak area to that of an internal standard. The desaturase activity can be expressed as the ratio of product (this compound) to the precursor (heptanoic acid).[14]

A general workflow for these experimental protocols is illustrated below:

Conclusion

The biosynthesis of this compound, while not yet fully elucidated, can be logically proposed based on established principles of fatty acid metabolism. The pathway likely involves the initiation of fatty acid synthesis with propionyl-CoA, termination at a seven-carbon chain length by a specific acyl-ACP thioesterase, and subsequent desaturation by a Δ4-fatty acid desaturase. This technical guide provides a framework for future research aimed at confirming this pathway and for the potential bioengineering of microorganisms for the production of this compound and other novel fatty acids. The provided experimental protocols offer a starting point for the characterization of the key enzymes involved. Further investigation is required to identify the specific enzymes from natural sources or to engineer enzymes with the desired specificities to realize the efficient biosynthesis of this and other valuable medium-chain unsaturated fatty acids.

References

- 1. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Biosynthesis of Odd-Chain Fatty Acids via Regulating the Supply and Consumption of Propionyl-CoA in Schizochytrium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A specific acyl-ACP thioesterase implicated in medium-chain fatty acid production in immature cotyledons of Umbellularia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 8. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vertebrate fatty acyl desaturase with Δ4 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Redesign of Acyl-ACP Thioesterase with Improved Selectivity toward Medium-Chain-Length Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serum Fatty Acids, Desaturase Activities and Abdominal Obesity – A Population-Based Study of 60-Year Old Men and Women | PLOS One [journals.plos.org]

Methodological & Application

Synthesis of 4-Heptenoic Acid from Valeraldehyde: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-heptenoic acid, a valuable building block in organic synthesis and drug discovery, starting from the readily available valeraldehyde. The protocol details a two-step synthetic route involving a Wittig reaction to form the carbon-carbon double bond, followed by alkaline hydrolysis of the resulting intermediate. This application note includes detailed experimental procedures, a summary of quantitative data, and characterization of the final product.

Introduction

This compound is an unsaturated fatty acid that serves as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and natural products. Its structure, featuring a terminal carboxylic acid and a double bond at the C4 position, allows for a range of chemical modifications. This protocol outlines a reliable and reproducible method for the preparation of this compound from valeraldehyde, employing the robust and widely used Wittig reaction.

The synthetic strategy involves two key transformations:

-

Wittig Olefination: Valeraldehyde is reacted with a phosphorus ylide generated from (3-carboxypropyl)triphenylphosphonium bromide. This reaction forms the seven-carbon chain and introduces the double bond at the desired position.

-

Hydrolysis: The initial product of the Wittig reaction is the phosphonium salt of this compound, which upon workup and purification yields the final carboxylic acid.

This method offers a straightforward approach to this compound with good overall yield and purity.

Chemical Reaction Scheme

Caption: Overall synthetic scheme for the preparation of this compound from valeraldehyde via a Wittig reaction.

Experimental Protocols

Materials and Methods

-

Valeraldehyde (Pentanal): (≥98% purity)

-

(3-Carboxypropyl)triphenylphosphonium bromide: (98% purity)

-

n-Butyllithium (n-BuLi): (2.5 M solution in hexanes) or Sodium Hydride (NaH): (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF): Anhydrous

-

Diethyl ether: Anhydrous

-

Hydrochloric acid (HCl): 1 M solution

-

Sodium sulfate (Na₂SO₄): Anhydrous

-

Silica gel: For column chromatography (230-400 mesh)

-

Standard laboratory glassware and magnetic stirrer

Protocol 1: Wittig Reaction for the Synthesis of this compound

-

Preparation of the Ylide:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add (3-carboxypropyl)triphenylphosphonium bromide (1.2 equivalents).

-

Add anhydrous THF to the flask to form a suspension.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add n-butyllithium (2.4 equivalents) dropwise to the stirred suspension. The color of the reaction mixture will typically turn deep red or orange, indicating the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

-

Reaction with Valeraldehyde:

-

To the ylide solution at 0 °C, add a solution of valeraldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water.

-

Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Data Presentation

| Parameter | Wittig Reaction with Aliphatic Aldehydes |

| Reactant Ratio | 1.2 eq. Wittig salt, 1.0 eq. aldehyde |

| Base | n-BuLi or NaH |

| Solvent | THF |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 16 hours |

| Typical Yield | 60 - 80% |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 11.5-12.0 (br s, 1H, -COOH), 5.45-5.35 (m, 2H, -CH=CH-), 2.40 (t, J = 7.4 Hz, 2H, -CH₂COOH), 2.30 (q, J = 7.0 Hz, 2H, -CH₂CH=), 2.05 (quint, J = 7.2 Hz, 2H, -CH₂CH₂CH=), 0.95 (t, J = 7.5 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 179.8 (-COOH), 130.5 (-CH=), 125.2 (-CH=), 33.8 (-CH₂COOH), 29.2 (-CH₂CH=), 22.5 (-CH₂CH₃), 13.6 (-CH₃) |

| IR (neat, cm⁻¹) | 3300-2500 (br, O-H stretch), 2960, 2930, 2870 (C-H stretch), 1710 (C=O stretch), 1655 (C=C stretch), 1410, 1290, 970 |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound from valeraldehyde. The described Wittig reaction followed by a simple workup procedure offers a reliable method for obtaining the target compound in good yield and high purity. The provided spectroscopic data will aid in the characterization of the final product. This protocol is well-suited for researchers in academic and industrial settings who require a straightforward synthesis of this valuable unsaturated carboxylic acid.

Application Note: Quantitative Analysis of 4-Heptenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptenoic acid is a medium-chain fatty acid that may be of interest in various fields of research, including flavor and fragrance analysis, metabolomics, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific quantification of volatile and semi-volatile organic compounds like this compound.[1][2] Due to the polar nature and relatively low volatility of carboxylic acids, a derivatization step is often employed to improve chromatographic separation and detection.[3] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound in biological and aqueous samples using GC-MS.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound and its derivatives. Please note that specific retention times and fragmentation patterns are highly dependent on the chromatographic conditions and the type of derivatization used.

| Parameter | Value | Notes and References |

| Molecular Formula | C₇H₁₂O₂ | [4] |

| Molecular Weight | 128.17 g/mol | [4] |

| CAS Number | 35194-37-7 | [4] |

| Typical Derivatization | Trimethylsilylation (TMS), Esterification (e.g., methyl or isobutyl esters) | Silylation replaces active hydrogens, increasing volatility and thermal stability.[5][6] Esterification is a common alkylation method for carboxylic acids.[3] |

| Predicted m/z fragments (TMS derivative) | 117, 185, 200 | Predicted fragmentation pattern for the trimethylsilyl ester of this compound. The base peak is often m/z 73, characteristic of TMS derivatives.[6] |

| GC Column | Polar columns (e.g., polyethylene glycol - WAX phases) or non-polar columns (e.g., 5% phenyl methyl siloxane - HP-5MS) are commonly used for fatty acid analysis. | The choice of column depends on whether the analysis is for the free acid or a derivative.[7] |

| Limit of Detection (LOD) | 0.03–0.12 µg/mL (for similar short-chain fatty acids) | LODs are method-dependent and have been reported for other SCFAs like propionate and butyrate without derivatization.[7] |

| Limit of Quantification (LOQ) | Single- to double-digit µg/L range (for similar organic acids) | LOQs for a range of organic acids have been established using IC-MS.[8] |

Experimental Protocols

This section outlines a comprehensive protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Sample Preparation and Extraction

The extraction of this compound from biological matrices is crucial for accurate quantification and to minimize matrix effects. A common approach involves acidification followed by liquid-liquid extraction.

Materials:

-

Sample (e.g., plasma, serum, fecal homogenate, cell culture media)

-

Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar fatty acid not present in the sample)

-

Hydrochloric acid (HCl)

-